Dyrk1A-IN-2 Demonstrates Superior Cellular Potency for DYRK1A Inhibition Compared to First-Generation β-Cell Mitogen Harmine
Dyrk1A-IN-2 exhibits a 17.8-fold improvement in cellular potency for DYRK1A inhibition relative to harmine, a widely used reference compound for β-cell proliferation studies. In HEK293T cellular assays, Dyrk1A-IN-2 achieves an EC50 of 37 nM for DYRK1A inhibition [1], whereas harmine requires a substantially higher concentration of 660 nM (0.66 μM) to elicit β-cell proliferative effects in comparable cellular models . This quantitative difference in cellular potency enables Dyrk1A-IN-2 to achieve robust target engagement at lower dosing concentrations, reducing the risk of off-target effects and cellular toxicity that often accompany higher compound exposures.
| Evidence Dimension | Cellular potency for DYRK1A inhibition |
|---|---|
| Target Compound Data | EC50 = 37 nM |
| Comparator Or Baseline | Harmine: EC50 = 660 nM (0.66 μM) |
| Quantified Difference | 17.8-fold lower EC50 (superior potency) |
| Conditions | Target compound: HEK293T cells transfected with DYRK1A and NFAT-dependent luciferase reporter; Comparator: mouse β (R7T1) cell proliferation assay |
Why This Matters
Superior cellular potency allows for robust DYRK1A inhibition at nanomolar concentrations, minimizing compound usage and reducing the risk of dose-dependent off-target effects in primary cell and in vivo studies.
- [1] MedChemExpress. Dyrk1A-IN-2 (Compound 63): EC50 = 37 nM in HEK293T cells. Accessed 2026. View Source
